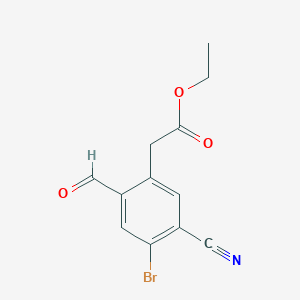

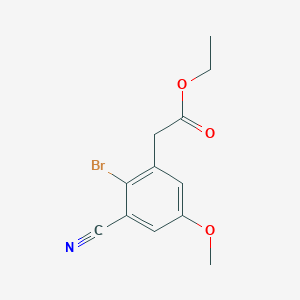

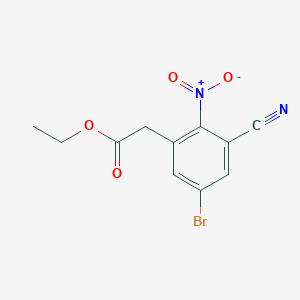

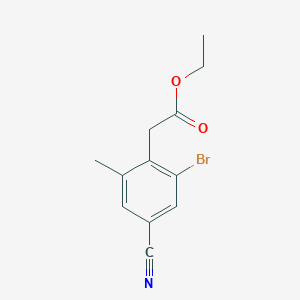

![molecular formula C12H22ClNO4 B1414078 Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate CAS No. 2137065-71-3](/img/structure/B1414078.png)

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate

Descripción general

Descripción

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate, also known as CM-TBDMS, is a type of organosilicon reagent that is used in organic synthesis. It is widely used in the synthesis of fine chemicals, pharmaceuticals, and other compounds. It is an important reagent for the synthesis of biologically active compounds, such as peptides, proteins, and nucleic acids. CM-TBDMS is also used in the synthesis of polymers and other materials.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Research has explored the synthesis of various compounds, including 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides, which are potential precursors of ACC derivatives. The cyclization of related compounds with potassium tert-butoxide has been a focus, demonstrating the chemistry of geminally functionalized cyclopropanes (Aelterman et al., 1999).

- Studies on Copper(II) and Cobalt(II) complexes involving derivatives related to Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate have been conducted, exploring their electron spin resonance and magnetic susceptibility (Valko et al., 1995).

Structural and Configuration Analysis

- The absolute configuration of similar compounds like (–)-2-chloro-3,3-dimethylbutanoic acid has been determined using chemical correlation, g.l.c. separation, and other methods (Galetto & Gaffield, 1969).

- Research on asymmetric nitrogen involves the transformation of racemic dimethyl 1-methoxyaziridine-2,2-dicarboxylate into 3-amino-2-chloromethyl-2-methoxyaminopropan-1-ol, demonstrating chirality transfer from nitrogen to carbon (Rozhkov et al., 1998).

Catalysis and Synthesis Applications

- The synthesis of ω-dimethylaminoalkyl substituted ethylenediamine ligands from related compounds for use in enantioselective catalysis has been explored, highlighting the compound's role in catalytic processes (Ghosh et al., 2015).

- A study on nucleophilic substitution at a saturated carbon atom with retention of configuration showcases the chemical versatility and reactivity of similar structures (Gasteiger et al., 1986).

Mecanismo De Acción

Target of Action

Compounds with a tert-butoxycarbonyl (boc) group are often used in organic synthesis, particularly in the protection and deprotection of amines .

Mode of Action

This reaction is usually reversible, allowing the original amine to be regenerated later .

Biochemical Pathways

The compound may be involved in various biochemical pathways depending on its specific targets. The Boc group is known to play a role in biosynthetic and biodegradation pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For instance, the Boc group is typically removed under acidic conditions .

Propiedades

IUPAC Name |

chloromethyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO4/c1-11(2,3)8(9(15)17-7-13)14-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,14,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTYPTBKHFMTQA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.